VAP-1 Inhibitory Potency: 3-(2-Methylphenoxy)benzylamine vs. High-Potency Analog
This compound exhibits weak inhibitory activity against VAP-1 (IC50 > 100,000 nM), distinguishing it from other structurally related benzylamine derivatives that can achieve low nanomolar potency [1]. A comparator compound from BindingDB (BDBM50427008/CHEMBL2326864), a close structural analog, demonstrates an IC50 of 14 nM against rat VAP-1 under identical assay conditions [2].
| Evidence Dimension | Inhibition of rat VAP-1 (SSAO) enzyme activity |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | BDBM50427008 (CHEMBL2326864): IC50 = 14 nM |
| Quantified Difference | >7,100-fold difference in potency |
| Conditions | Rat VAP-1 expressed in CHO cells; [14C]-benzylamine substrate; 30 min preincubation [1][2] |
Why This Matters
This quantitative inactivity profile establishes the compound as a negative control or an inactive scaffold for SAR studies, rather than a lead candidate for VAP-1 inhibition.
- [1] BindingDB. BDBM50404889 (CHEMBL303714). IC50 > 100,000 nM against rat VAP-1. View Source
- [2] BindingDB. BDBM50427008 (CHEMBL2326864). IC50 = 14 nM against rat VAP-1. View Source
